ethyl 2-(3-bromophenoxy)butanoate
Overview
Description
Ethyl 2-(3-bromophenoxy)butanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a bromophenoxy group attached to a butanoate ester, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromophenoxy)butanoate typically involves the esterification of 3-bromophenol with ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Hydrolysis: 3-bromophenol and butanoic acid.
Reduction: 2-(3-bromophenoxy)butanol.
Scientific Research Applications
Ethyl 2-(3-bromophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenoxy)butanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 2-(3-bromophenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenoxy)butanoate: Similar structure but with the bromine atom in the para position.
Ethyl 2-(3-chlorophenoxy)butanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-fluorophenoxy)butanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the meta position of the phenoxy group imparts unique chemical and physical properties to this compound
Properties
IUPAC Name |
ethyl 2-(3-bromophenoxy)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-11(12(14)15-4-2)16-10-7-5-6-9(13)8-10/h5-8,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMWIUKKBPHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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